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Compound of Interest

Compound Name: 2,6-Dimethoxy-1-acetonylquinol

Cat. No.: B141494 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the current scientific knowledge on

2,6-Dimethoxy-1-acetonylquinol, a natural product with the molecular formula C11H14O5.

The primary focus of this document is to consolidate the available data on its chemical

properties, biological activities, and the methodologies used for its study. To date, the known

biological activity of this compound is its in vitro antimalarial properties against Plasmodium

falciparum.[1][2] This guide is intended to serve as a foundational resource for researchers

interested in the further exploration and development of this molecule. It is important to note

that research on this specific quinol is limited, and this document reflects the entirety of the

currently accessible scientific literature.

Chemical and Physical Properties
2,6-Dimethoxy-1-acetonylquinol is a quinol derivative that has been isolated from a natural

source. Its fundamental chemical and physical properties, as available in the public domain,

are summarized below.
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Property Value Source

Molecular Formula C11H14O5 MedChemExpress

Molecular Weight 226.23 g/mol MedChemExpress

CAS Number 2215-96-5 MedChemExpress

Appearance
Not specified in available

literature.
-

Solubility

Soluble in Chloroform,

Dichloromethane, Ethyl

Acetate, DMSO, Acetone.

ChemFaces

Spectroscopic Data (¹H NMR,

¹³C NMR, MS)

Specific data not available in

the reviewed literature.
-

Note: The lack of publicly available spectroscopic data highlights a significant gap in the

characterization of this molecule.

Biological Activity
The only reported biological activity of 2,6-Dimethoxy-1-acetonylquinol is its effect against

the malaria parasite Plasmodium falciparum and its low cytotoxicity against a human cancer

cell line.[1][2]

Biological
Target

Assay Type
Cell Line /
Strain

Observed
Effect

Cytotoxicity Reference

Plasmodium

falciparum

In vitro

antimalarial

assay

Not specified

Varying

degrees of

antimalarial

activity

-
--INVALID-

LINK--

Human Oral

Epidermoid

Carcinoma

In vitro

cytotoxicity

assay

KB cells

Devoid of

significant

cytotoxicity

Not cytotoxic
--INVALID-

LINK--
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Note: Specific IC50 values for the pure compound are not detailed in the available abstracts of

the primary literature.

Experimental Protocols
The following sections describe generalized experimental protocols relevant to the study of 2,6-
Dimethoxy-1-acetonylquinol. It is important to note that the specific, detailed protocols from

the original study by Ma, C., et al. (2006) are not fully available in the public domain. The

methodologies presented here are based on standard practices in natural product chemistry

and pharmacology.

Bioassay-Directed Fractionation and Isolation
Bioassay-guided fractionation is a standard procedure to isolate bioactive compounds from

natural sources.[3][4][5] The process involves a stepwise separation of a crude extract, with

each resulting fraction being tested for biological activity to guide further purification.

Generalized Protocol:

Extraction: The dried and powdered plant material (leaves, twigs, and stems of Grewia

bilamellata) is subjected to solvent extraction, typically starting with a nonpolar solvent and

progressing to more polar solvents (e.g., hexane, chloroform, ethyl acetate, methanol).

Initial Bioassay: The crude extracts are tested for antimalarial activity. The most active

extract (in this case, likely the chloroform extract) is selected for further fractionation.

Fractionation: The active crude extract is fractionated using chromatographic techniques

such as column chromatography over silica gel or Sephadex. A gradient of solvents is used

to elute fractions with increasing polarity.

Iterative Bioassay and Fractionation: Each fraction is tested for its antimalarial activity. The

most potent fractions are then subjected to further rounds of chromatographic separation

(e.g., High-Performance Liquid Chromatography - HPLC) until pure compounds are isolated.

Structure Elucidation: The structure of the isolated pure compounds, including 2,6-
Dimethoxy-1-acetonylquinol, is determined using spectroscopic methods such as Mass
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Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (1D and 2D).[1]

[2]

In Vitro Antimalarial Assay
The SYBR Green I-based fluorescence assay is a common method for determining the in vitro

susceptibility of P. falciparum.[6]

Generalized Protocol:

Parasite Culture: A chloroquine-sensitive or resistant strain of P. falciparum is maintained in a

continuous in vitro culture of human erythrocytes in RPMI 1640 medium supplemented with

serum and incubated at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

Drug Preparation: The test compound (2,6-Dimethoxy-1-acetonylquinol) is dissolved in a

suitable solvent (e.g., DMSO) and serially diluted in 96-well microtiter plates.

Incubation: Synchronized ring-stage parasites are added to the wells to achieve a final

hematocrit of 2% and a parasitemia of 0.5%. The plates are then incubated for 72 hours

under the same conditions as the parasite culture.

Lysis and Staining: After incubation, a lysis buffer containing the fluorescent dye SYBR

Green I is added to each well. SYBR Green I intercalates with the parasitic DNA.

Fluorescence Measurement: The fluorescence intensity is measured using a fluorescence

plate reader. The intensity is proportional to the amount of parasitic DNA, and thus to the

number of viable parasites.

Data Analysis: The fluorescence readings are used to calculate the 50% inhibitory

concentration (IC50) of the compound by plotting the percentage of parasite growth inhibition

against the logarithm of the drug concentration.

In Vitro Cytotoxicity Assay
Cytotoxicity is often assessed using assays that measure cell viability, such as the MTT or MTS

assay, which are based on the metabolic activity of the cells.[7]

Generalized Protocol:
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Cell Culture: The human oral epidermoid carcinoma (KB) cell line is cultured in an

appropriate medium supplemented with fetal bovine serum and antibiotics at 37°C in a

humidified atmosphere with 5% CO2.

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to

adhere overnight.

Compound Treatment: The cells are treated with various concentrations of 2,6-Dimethoxy-1-
acetonylquinol (dissolved in DMSO and diluted in culture medium) and incubated for a

specified period (e.g., 48 or 72 hours).

Viability Reagent Addition: A reagent such as MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-

diphenyltetrazolium bromide] or MTS [3-(4,5-dimethylthiazol-2-yl)-5-(3-

carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium] is added to each well. Viable cells

with active mitochondrial dehydrogenases will reduce the tetrazolium salt to a colored

formazan product.

Absorbance Measurement: The amount of formazan produced is quantified by measuring

the absorbance at a specific wavelength using a microplate reader.

Data Analysis: The absorbance values are used to calculate the percentage of cell viability

relative to untreated control cells. The 50% cytotoxic concentration (CC50) can then be

determined.

Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the bioassay-directed fractionation process

leading to the isolation of 2,6-Dimethoxy-1-acetonylquinol.
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Bioassay-directed fractionation workflow for isolating 2,6-Dimethoxy-1-acetonylquinol.
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Signaling Pathways and Mechanism of Action
Based on an extensive review of the current scientific literature, there is no available

information regarding the mechanism of action or the signaling pathways modulated by 2,6-
Dimethoxy-1-acetonylquinol. This represents a critical knowledge gap and a significant

opportunity for future research.

Conclusion and Future Directions
2,6-Dimethoxy-1-acetonylquinol (C11H14O5) is a natural product isolated from Grewia

bilamellata with demonstrated in vitro antimalarial activity and low cytotoxicity.[1][2] However,

the current body of knowledge on this compound is limited to this initial discovery. There is a

pressing need for further research to unlock its full potential.

Key areas for future investigation include:

Total Synthesis: Development of a synthetic route would enable the production of larger

quantities for in-depth biological studies and the generation of analogues for structure-

activity relationship (SAR) studies.

Mechanism of Action: Elucidating how this compound exerts its antimalarial effect is crucial

for its development as a therapeutic agent.

Expanded Biological Screening: The compound should be tested against a wider range of

parasitic strains, including drug-resistant P. falciparum, and other pathogens.

In Vivo Studies: Efficacy and safety studies in animal models of malaria are a necessary next

step to evaluate its therapeutic potential.

Full Spectroscopic Characterization: Detailed NMR and MS data should be acquired and

made publicly available to aid in its identification and study by the broader scientific

community.

This technical guide has synthesized all currently available information on 2,6-Dimethoxy-1-
acetonylquinol, providing a solid foundation for researchers and drug development

professionals to build upon. The clear potential of this molecule, coupled with the significant

gaps in our understanding, makes it a compelling candidate for further scientific inquiry.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b141494?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/16562832/
https://www.researchgate.net/publication/7216099_Antimalarial_Compounds_from_Grewia_bilamellata
https://pmc.ncbi.nlm.nih.gov/articles/PMC9654191/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9654191/
https://ouci.dntb.gov.ua/en/works/7XGObpX9/
https://ouci.dntb.gov.ua/en/works/7XGObpX9/
https://www.researchgate.net/publication/364973096_Bioassay_Guided_Fractionation_Protocol_for_Determining_Novel_Active_Compounds_in_Selected_Australian_Flora
https://www.iddo.org/sites/default/files/publication/2023-09/INV08_PFalciparumDrugSensitivity.pdf
https://www.creativebiolabs.net/cytotoxicity-assay.htm
https://www.benchchem.com/product/b141494#molecular-formula-c11h14o5-of-2-6-dimethoxy-1-acetonylquinol
https://www.benchchem.com/product/b141494#molecular-formula-c11h14o5-of-2-6-dimethoxy-1-acetonylquinol
https://www.benchchem.com/product/b141494#molecular-formula-c11h14o5-of-2-6-dimethoxy-1-acetonylquinol
https://www.benchchem.com/product/b141494#molecular-formula-c11h14o5-of-2-6-dimethoxy-1-acetonylquinol
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b141494?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b141494?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of
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